4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)
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Overview
Description
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is a complex organophosphorus compound featuring a central ethyne-1,2-diyl core linked to four phosphane groups, each further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) typically involves a multi-step process:
Formation of the Ethyne-1,2-diyl Core: This step involves the coupling of two phosphane groups with an ethyne precursor under controlled conditions.
Attachment of Morpholine Rings: The morpholine rings are introduced through nucleophilic substitution reactions, where the phosphane groups react with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.
Materials Science: Incorporated into polymer matrices to improve mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) involves:
Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: The phosphane groups can coordinate with metal centers, facilitating electron transfer and activation of substrates.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: A diphenylacetylene derivative with aldehyde functional groups.
4,4’-Ethyne-1,2-diyldianiline: An ethyne-linked dianiline compound.
Uniqueness
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is unique due to its combination of phosphane and morpholine groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
Properties
CAS No. |
111655-82-4 |
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Molecular Formula |
C18H32N4O4P2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-dimorpholin-4-ylphosphanylethynyl(dimorpholin-4-yl)phosphane |
InChI |
InChI=1S/C18H32N4O4P2/c1-9-23-10-2-19(1)27(20-3-11-24-12-4-20)17-18-28(21-5-13-25-14-6-21)22-7-15-26-16-8-22/h1-16H2 |
InChI Key |
FCZZPUSIVWIIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P(C#CP(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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